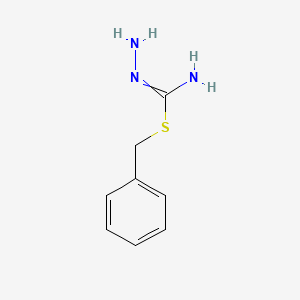

Benzyl carbamohydrazonothioate

説明

Benzyl carbamohydrazonothioate is a thiosemicarbazone derivative characterized by a benzyl group attached to a carbamohydrazonothioate backbone. This compound belongs to a class of ligands with mixed hard-soft donor atoms (sulfur and azomethine nitrogen), enabling versatile coordination chemistry with transition metals . Thiosemicarbazones are widely studied for their biological activities, including antibacterial, antiviral, and antineoplastic properties, as well as their role in analytical applications for metal ion detection and extraction . The structural flexibility of benzyl carbamohydrazonothioate allows it to adopt bent or linear conformations in crystal lattices, influenced by hydrogen bonding and dispersion forces .

特性

CAS番号 |

57216-15-6 |

|---|---|

分子式 |

C8H11N3S |

分子量 |

181.26 g/mol |

IUPAC名 |

benzyl N'-aminocarbamimidothioate |

InChI |

InChI=1S/C8H11N3S/c9-8(11-10)12-6-7-4-2-1-3-5-7/h1-5H,6,10H2,(H2,9,11) |

InChIキー |

ZYXQNVLSPICEKM-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)CSC(=NN)N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of benzyl carbamohydrazonothioate typically involves the reaction of benzyl chloride with thiosemicarbazide in the presence of a base. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

- Dissolve benzyl chloride and thiosemicarbazide in ethanol.

- Add a base such as sodium hydroxide to the mixture.

- Reflux the mixture for about 1 hour at approximately 80°C.

- Cool the reaction mixture and filter the precipitate.

- Wash the precipitate with cold ethanol and dry it to obtain benzyl carbamohydrazonothioate .

Industrial Production Methods

While specific industrial production methods for benzyl carbamohydrazonothioate are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

化学反応の分析

Complexation with Transition Metals

Benzyl carbamohydrazonothioate acts as a tridentate ligand, coordinating through the thione sulfur, azomethine nitrogen, and phenolic oxygen atoms.

Table 1: Spectral Data for Metal Complexes

| Complex | ν(C=N) (cm⁻¹) | ν(M–N) (cm⁻¹) | ν(M–O) (cm⁻¹) | λ_max (nm) |

|---|---|---|---|---|

| [Co(3ESA-TSC)₂]·2H₂O | 1598 | 564 | 463 | 610 |

| [Ni(3ESA-TSC)₂]·2H₂O | 1598 | 566 | 470 | 595 |

| [Cu(3ESA-TSC)₂]·2H₂O | 1600 | 539 | 452 | 665 |

| [Zn(3ESA-TSC)₂]·2H₂O | 1596 | 534 | 471 | 580 |

-

Coordination geometry : Octahedral for Co(II) and Ni(II), square planar for Cu(II), and tetrahedral for Zn(II) .

-

DNA binding constants (K_b) :

Antibacterial and Antifungal Activity

Metal complexes show enhanced activity compared to the free ligand (Table 2).

Table 2: Zone of Inhibition (mm) for Microbial Strains

| Compound | S. aureus | E. coli | C. albicans |

|---|---|---|---|

| 3ESA-TSC-BENZ | 12 | 10 | 9 |

| [Cu(3ESA-TSC)₂]·2H₂O | 18 | 16 | 14 |

| Standard (Ciprofloxacin) | 22 | 24 | – |

-

Mechanism : Increased lipophilicity of metal complexes facilitates cell membrane penetration, disrupting microbial replication .

Antioxidant Activity

-

IC₅₀ values (DPPH assay):

Degradation and Stability

Benzyl carbamohydrazonothioate derivatives undergo hydrolysis under acidic conditions, cleaving the thioamide bond. Thermal decomposition above 200°C releases benzyl mercaptan (detected via GC-MS) .

科学的研究の応用

Benzyl carbamohydrazonothioate has a wide range of applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Studied for its potential use in drug development due to its biological activities.

Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds

作用機序

The mechanism of action of benzyl carbamohydrazonothioate involves its ability to chelate metal ions through its thiosemicarbazone moiety. This chelation can disrupt metal-dependent biological processes, leading to antimicrobial or anticancer effects. The compound can also interact with various molecular targets, including enzymes and receptors, through its functional groups .

類似化合物との比較

Thiosemicarbazones

Benzyl carbamohydrazonothioate shares core features with thiosemicarbazones, such as the presence of a thiourea moiety (–NH–C(=S)–NH–) and an imine group. However, substitution patterns significantly influence molecular conformation and crystal packing. For example, 4-ethenylbenzyl-substituted carbamohydrazonothioate exhibits bent conformers that stabilize crystal structures via hydrogen bonds, whereas linear conformers rely on chloride ions and methanol as "molecular glue" . In contrast, simpler thiosemicarbazones (e.g., unsubstituted or alkyl-substituted variants) often form less complex lattices due to reduced steric hindrance.

Benzyl Benzodithioate (CAS 27249-90-7)

Benzyl benzodithioate (C₁₄H₁₂S₂) features a dithioate (–S–S–) group instead of the carbamohydrazonothioate (–NH–C(=S)–NH–N=) chain. This structural difference impacts reactivity and coordination behavior. Benzyl benzodithioate has a higher sulfur content, enhancing its soft-donor character for metal binding, whereas benzyl carbamohydrazonothioate offers both sulfur and nitrogen donor sites. Physically, benzyl benzodithioate has a melting point of 55°C and a boiling point of 373°C, with a density of 1.200 g/cm³ . Comparable data for benzyl carbamohydrazonothioate is lacking, but its crystalline derivatives show stabilization via H···H interactions (dispersion energy) rather than sulfur-based packing .

Coordination Chemistry

Uranyl Complexes

Benzyl carbamohydrazonothioate derivatives act as tetradentate ligands in uranyl complexes, forming distorted pentagonal bipyramidal geometries (e.g., UO₂(L')EtOH, where L' = benzyl carbamohydrazonothioate). The ligand adopts a propeller-like conformation, coordinating via two nitrogen and two oxygen atoms, with the uranyl ion (O=U=O) maintaining a near-linear geometry (179.11° angle) . In contrast, dithioate ligands like benzyl benzodithioate primarily bind through sulfur atoms, favoring square-planar or tetrahedral geometries with softer metals (e.g., Cu(I), Ag(I)).

Comparison with Other Thiosemicarbazone Metal Complexes

Thiosemicarbazones typically form octahedral or square-planar complexes with transition metals like Ni(II), Cu(II), and Fe(III). For instance, nickel(II) complexes of unsubstituted thiosemicarbazones exhibit higher stability constants (log β ≈ 10–12) than sterically hindered variants .

Physical and Chemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。